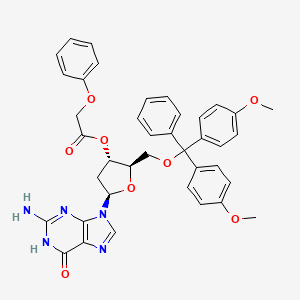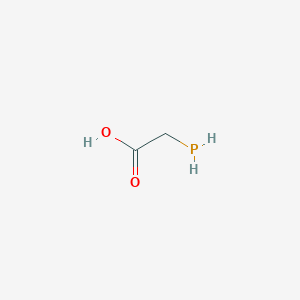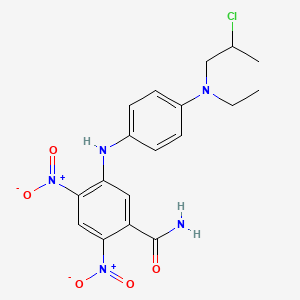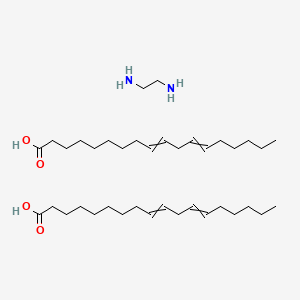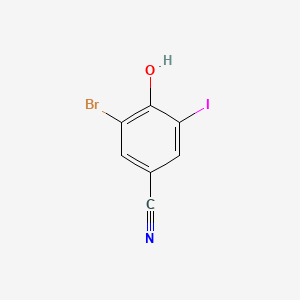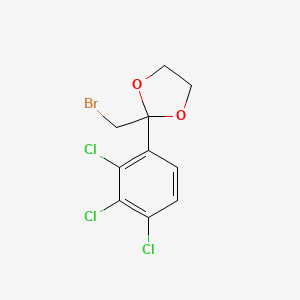
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is an organic compound that features a bromomethyl group and a trichlorophenyl group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,3,4-trichlorophenylacetic acid with bromine and a suitable dioxolane precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems and continuous monitoring ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of other functional groups within the molecule.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Nucleophiles: Nucleophiles such as hydroxide ions, amines, or thiols can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a variety of substituted dioxolane derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. Researchers may investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be necessary.
Industry
Industrially, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane
- 2-(Bromomethyl)-2-(2,3,4-trifluorophenyl)-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is unique due to the specific arrangement of bromomethyl and trichlorophenyl groups on the dioxolane ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
24169-32-2 |
|---|---|
分子式 |
C10H8BrCl3O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-(bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-10(15-3-4-16-10)6-1-2-7(12)9(14)8(6)13/h1-2H,3-5H2 |
InChIキー |
PFSSVZKNVAXVRA-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CBr)C2=C(C(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


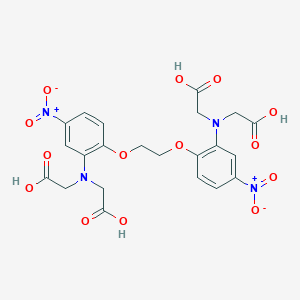


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
